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Compound of Interest

2-amino-N,N, 3-
Compound Name: ) ]
trimethylpentanamide

Cat. No.: B12460660

A focus on structurally related analogs in the absence of data for 2-amino-N,N,3-
trimethylpentanamide

Introduction

Initial searches for "2-amino-N,N,3-trimethylpentanamide” did not yield any specific data
regarding its synthesis, biological activity, or application in drug discovery. This suggests that it
is likely a novel compound that is not yet described in publicly available scientific literature or
databases.

This document, therefore, provides an overview of a structurally similar compound, 2-Amino-
N,3,3-trimethylbutanamide, and the broader class of a-amino amides, which have shown
potential in drug discovery. The information presented here is intended to serve as a guide for
researchers interested in the potential applications of novel a-amino amides.

Part 1: Profile of a Structurally Related Compound:
2-Amino-N,3,3-trimethylbutanamide

2-Amino-N,3,3-trimethylbutanamide is a known chemical entity with data available in public
databases such as PubChem and DrugBank.[1][2] It belongs to the class of organic
compounds known as valine and derivatives.[1]
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Chemical and Physical Properties

The following table summarizes the key computed properties of 2-Amino-N,3,3-
trimethylbutanamide.[2]

Property Value Source
Molecular Formula C7H16N20 PubChem|[2]
Molecular Weight 144.21 g/mol PubChem[2]
XLogP3 0.4 PubChem|[2]
Hydrogen Bond Donor Count 1 PubChem
Hydrogen Bond Acceptor

Count 2 PubChem
Rotatable Bond Count 2 PubChem
Exact Mass 144.126263138 Da PubChem|[2]
Monoisotopic Mass 144.126263138 Da PubChem|[2]
Topological Polar Surface Area  55.1 A2 PubChem|[2]
Heavy Atom Count 10 PubChem
Complexity 126 PubChem|[2]

Part 2: a-Amino Amides in Antibacterial Drug
Discovery

The a-amino amide scaffold is of significant interest in the development of new antibacterial
agents. One promising target for this class of compounds is UDP-3-O-(R-3-hydroxymyristoyl)-
N-acetylglucosamine deacetylase (LpxC).[3]

Target Information: LpxC

LpxC is an essential enzyme in the biosynthesis of Lipid A, a critical component of the outer
membrane of Gram-negative bacteria.[3][4] Inhibition of LpxC disrupts the formation of this
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membrane, leading to bacterial cell death. This makes LpxC an attractive target for the
development of novel antibiotics against multi-drug resistant Gram-negative pathogens.[3]

Signaling Pathway: Lipid A Biosynthesis

The following diagram illustrates the initial steps of the Lipid A biosynthesis pathway,
highlighting the role of LpxC.

UDP-GIcNAc >| UDP-3-O-(R-3-hydroxymyristoyl)-GIcNAc

7>| UDP-3-0-(R-3-hydroxymyristoyl)-GlcN li @

LpxC (Target)

Click to download full resolution via product page
Caption: Simplified Lipid A biosynthesis pathway highlighting the inhibition of LpxC.

Part 3: Experimental Protocols
Protocol 1: General Synthesis of an a-Amino Amide

This protocol describes a general method for the synthesis of a-amino amides via the coupling
of an N-protected a-amino acid with an amine.

Materials:

N-protected a-amino acid (e.g., Boc-amino acid)

Amine (e.g., dimethylamine, methylamine)

Coupling agent (e.g., HATU, HBTU, or DCC)

Organic base (e.g., DIPEA, triethylamine)

Anhydrous solvent (e.g., DMF, DCM)
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Deprotection reagent (e.g., TFAin DCM for Boc group)
Saturated sodium bicarbonate solution

Brine

Ethyl acetate

Anhydrous sodium sulfate

Silica gel for column chromatography

Procedure:

Dissolve the N-protected a-amino acid (1.0 eq) and the coupling agent (1.1 eq) in the
anhydrous solvent.

Add the organic base (2.0 eq) to the solution and stir for 5 minutes at room temperature.
Add the amine (1.2 eq) to the reaction mixture.
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated
sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

Purify the crude product by silica gel column chromatography to obtain the N-protected a-
amino amide.

For deprotection (if required), dissolve the protected amide in the appropriate deprotection
reagent (e.g., 20% TFA in DCM for a Boc group) and stir at room temperature for 1-2 hours.

Remove the solvent under reduced pressure and co-evaporate with a suitable solvent to
remove residual acid.
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e The final product can be purified by recrystallization or chromatography if necessary.

Protocol 2: In Vitro LpxC Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound
against LpxC.

Materials:

Purified recombinant LpxC enzyme

Substrate: UDP-3-0O-(R-3-hydroxymyristoyl)-N-acetylglucosamine

Assay buffer (e.g., HEPES buffer with BSA)

Test compound (dissolved in DMSO)

Detection reagent (e.g., a fluorescent probe that reacts with the free amine product)

Microplate reader

Procedure:

e Prepare a serial dilution of the test compound in DMSO.

¢ In a microplate, add the assay buffer, LpxC enzyme, and the test compound dilution.
 Incubate for a pre-determined time at the optimal temperature for the enzyme (e.g., 30°C).
« Initiate the enzymatic reaction by adding the substrate.

» Allow the reaction to proceed for a set time (e.g., 30 minutes).

» Stop the reaction (e.g., by adding a quenching agent).

o Add the detection reagent and incubate to allow for signal development.

o Measure the signal (e.qg., fluorescence) using a microplate reader.
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o Calculate the percent inhibition for each compound concentration and determine the IC50
value by fitting the data to a dose-response curve.

Part 4: General Drug Discovery Workflow

The development of a novel compound like "2-amino-N,N,3-trimethylpentanamide" would
typically follow a multi-stage drug discovery process.
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Caption: A generalized workflow for small molecule drug discovery.
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Disclaimer: The information provided in these application notes and protocols is for research
purposes only. The protocols are generalized and may require optimization for specific
compounds and targets. All laboratory work should be conducted in accordance with
appropriate safety guidelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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